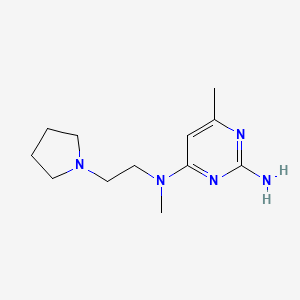![molecular formula C14H10BrIO2 B14914936 3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10BrIO2 It is characterized by the presence of bromine and iodine atoms attached to a benzyl ether and benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to obtain 3-bromo-4-hydroxybenzaldehyde. This intermediate is then subjected to an etherification reaction with 4-iodobenzyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Sonogashira couplings, facilitated by the presence of halogen atoms.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Depending on the substituent introduced, products can vary widely.
Oxidation: 3-Bromo-4-[(4-iodobenzyl)oxy]benzoic acid.
Reduction: 3-Bromo-4-[(4-iodobenzyl)oxy]benzyl alcohol.
Aplicaciones Científicas De Investigación
3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde depends on its specific application. In chemical reactions, the presence of bromine and iodine atoms facilitates various coupling reactions. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-[(4-fluorobenzyl)oxy]benzaldehyde
- 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde
- 3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde
Uniqueness
3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. This dual halogenation provides versatility in synthetic applications, making it a valuable compound in organic synthesis.
Propiedades
Fórmula molecular |
C14H10BrIO2 |
|---|---|
Peso molecular |
417.04 g/mol |
Nombre IUPAC |
3-bromo-4-[(4-iodophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H10BrIO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2 |
Clave InChI |
FFDVMJVVTLNVFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-(4-ethylpiperazin-1-yl)benzamide](/img/structure/B14914859.png)

![3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14914865.png)


![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)







![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)
